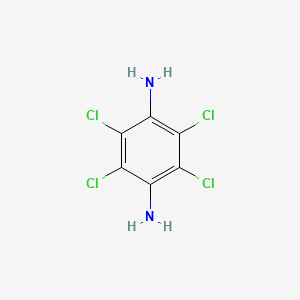
Bis(2,4,6-trimethylphenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound with the chemical formula C18H21O2P It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:
Solvent: Toluene or THF (tetrahydrofuran)
Temperature: Reflux conditions
Reagents: 2,4,6-trimethylphenylmagnesium bromide, phosphorus trichloride, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Controlled addition of reagents: To ensure safety and efficiency
Purification steps: Including crystallization and filtration to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphine oxides
Reduction: Can be reduced to form phosphines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride are used
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments
Major Products
Oxidation: Forms bis(2,4,6-trimethylphenyl)phosphine oxide
Reduction: Forms bis(2,4,6-trimethylphenyl)phosphine
Substitution: Forms various substituted phosphinic acids depending on the substituent used
Applications De Recherche Scientifique
Bis(2,4,6-trimethylphenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis
Biology: Investigated for its potential as a bioisostere in drug design
Medicine: Explored for its role in developing new pharmaceuticals
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism by which bis(2,4,6-trimethylphenyl)phosphinic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular targets and pathways, including:
Coordination with metal ions: Stabilizes metal complexes
Interaction with enzymes: Potential to inhibit or activate enzymatic activity
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise control over reactivity and coordination is required.
Propriétés
Numéro CAS |
1732-67-8 |
|---|---|
Formule moléculaire |
C18H23O2P |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
bis(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C18H23O2P/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,19,20) |
Clé InChI |
COINMMSAXLRTOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(=O)(C2=C(C=C(C=C2C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





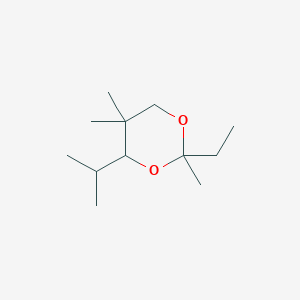
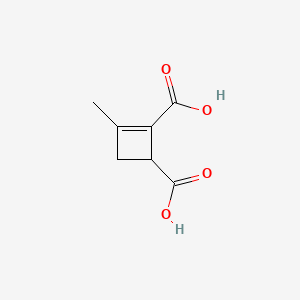
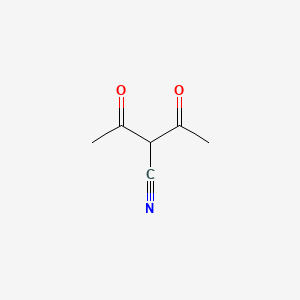
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
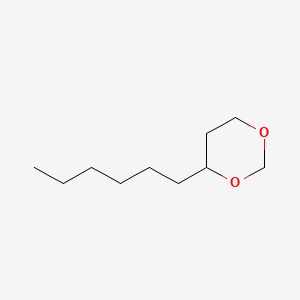
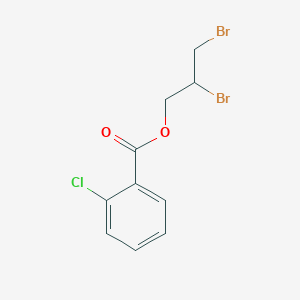
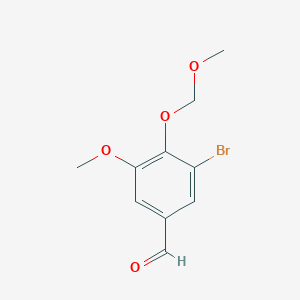
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

